11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide
Brand Name: Vulcanchem
CAS No.: 33301-24-5
VCID: VC0195876
InChI: InChI=1S/C19H21NO2S/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+
SMILES: CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31
Molecular Formula: C19H21NO2S
Molecular Weight: 327.4 g/mol

11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide

CAS No.: 33301-24-5

VCID: VC0195876

Molecular Formula: C19H21NO2S

Molecular Weight: 327.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide - 33301-24-5

Description

11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide is a chemical compound also known by several synonyms, including 33301-24-5, Dothiepin-S,S-dioxide, and (3E)-3-(5,5-dioxo-6H-benzo[c]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine . The molecular formula for this compound is C19H21NO2S, and it has a molecular weight of 327.4 g/mol . The IUPAC name is (3E)-3-(5,5-dioxo-6 H-benzo[c]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine .

This compound's structure includes a dibenzo[b,e]thiepin ring system with a dimethylaminopropylidene substituent at the 11-position and a sulfone group at the 5-position . A similar compound is (Z)-11-(3-(Dimethylamino)propylidene)-6,11-dihydrodibenzo[b,e]oxepine-2-carbaldehyde Hydrochloride, which differs in the ring system and substituent at a different position . Another related compound is 11-[3-(Dimethylamino)propyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol .

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CAS No. 33301-24-5
Product Name 11-(3-Dimethylaminopropylidene)-6,11-dihydrodibenzo(b,e)thiepine-5,5-dioxide
Molecular Formula C19H21NO2S
Molecular Weight 327.4 g/mol
IUPAC Name (3E)-3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)-N,N-dimethylpropan-1-amine
Standard InChI InChI=1S/C19H21NO2S/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-23(21,22)19-12-6-5-10-18(17)19/h3-6,8-12H,7,13-14H2,1-2H3/b17-11+
Standard InChIKey SDAOUNLJPTVJAJ-GZTJUZNOSA-N
SMILES CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31
Canonical SMILES CN(C)CCC=C1C2=CC=CC=C2CS(=O)(=O)C3=CC=CC=C31
Purity > 95%
PubChem Compound 826585
Last Modified Apr 15 2024

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